molecular formula C16H14 B213130 trans,trans-1,4-Diphenyl-1,3-butadiene CAS No. 886-65-7

trans,trans-1,4-Diphenyl-1,3-butadiene

Cat. No.: B213130
CAS No.: 886-65-7
M. Wt: 206.28 g/mol
InChI Key: JFLKFZNIIQFQBS-MFUUIURDSA-N
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Description

trans,trans-1,4-Diphenyl-1,3-butadiene: is an organic compound with the molecular formula C16H14. It is a derivative of butadiene, featuring two phenyl groups attached to the 1 and 4 positions of the butadiene backbone. This compound is known for its interesting photochemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods are not widely documented, the Wittig reaction remains a fundamental approach in laboratory settings due to its efficiency and reliability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

886-65-7

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

[(1Z,3E)-4-phenylbuta-1,3-dienyl]benzene

InChI

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7-,14-8+

InChI Key

JFLKFZNIIQFQBS-MFUUIURDSA-N

SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2

Key on ui other cas no.

886-65-7

physical_description

Cream odorless crystalline powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Synonyms

Distyryl

vapor_pressure

0.000354 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure described in Example 1 is followed, except that 16.7 g (0.1 mol) of cinnamyl chloride, 13.0 g (0.125 mol) of styrene, 23.3 g (0.125 mol) of tri-n-butylamine, 100 ml of chlorobenzene and 0.225 g (0.001 mol) of palladium acetate are used. After a reaction time of 5 hours at a bath temperature of 140° C., 5.7 g (0.0277 mol) of 1,4-diphenyl-1,3-butadiene, corresponding to a yield of 27.7% of theory, are obtained; melting point 150°-152° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
23.3 g
Type
reactant
Reaction Step Three
Quantity
0.225 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of trans,trans-1,4-Diphenyl-1,3-butadiene?

A1: this compound has the molecular formula C16H14 and a molecular weight of 206.28 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Various spectroscopic techniques have been employed to characterize this molecule. These include UV-visible absorption [, ] and fluorescence spectroscopy [, , ]. These techniques provide information on electronic transitions, excited state behavior, and interactions with different environments. Additionally, electron spin resonance (ESR) spectroscopy has been used to study the radical cation of this compound generated within zeolites [].

Q3: How does the photoisomerization of this compound occur?

A3: this compound exhibits rich photochemistry, undergoing isomerization upon light absorption. Studies have identified several mechanisms for this process:

  • One-Bond Twist (OBT): Involves rotation around one of the central C=C double bonds. []
  • Bicycle Pedal (BP): A concerted rotation around two bonds, leading to trans-cis isomerization. [, ]
  • Hula-Twist (HT): A complex twisting motion involving multiple bonds. []

Q4: What is the role of methyl substitution on the photoisomerization efficiency of this compound?

A4: Computational studies using ab initio trajectory surface hopping dynamics simulations have shown that single methyl group substitution at specific positions on the phenyl ring or the conjugated C=C bond can enhance the photoisomerization efficiency of this compound derivatives. [] The closer the methyl substitution is to the central C=C bond, the greater the impact on the photoisomerization product distribution. []

Q5: How do different solvents influence the photophysical properties of this compound?

A5: Solvent polarity and polarizability significantly affect the photophysical behavior of this compound. For instance, the emission spectra and radiative rates demonstrate a continuous shift with increasing solvent polarizability, suggesting solvent-induced changes in the energy levels of the excited states (2Ag and 1Bu). [] Furthermore, non-radiative decay rates, often attributed to trans-cis isomerization, vary considerably in different solvent classes like alkanes, perfluoroalkanes, and alcohols. This variation suggests a complex interplay between solvent friction and the reaction barrier for isomerization. []

Q6: Can this compound participate in Diels-Alder reactions?

A6: Yes, this compound acts as a diene in Diels-Alder reactions. Studies have investigated the influence of solvents [] and pressure [] on the volume of activation and the overall reaction volume for its Diels-Alder reaction with tetracyanoethylene.

Q7: How is this compound used in material science?

A7: this compound can be incorporated into materials like pressure-sensitive adhesives []. Its presence can be analyzed using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) [].

Q8: What are the implications of this compound in environmental science?

A8: The migration of this compound from food packaging materials, such as polyamide films, into food simulants has been studied. [] This research is crucial for understanding the potential for human exposure to this compound and ensuring food safety.

Q9: How is computational chemistry employed in studying this compound?

A9: Computational methods like ab initio calculations and density functional theory (DFT) have been used to study various aspects of this compound. These studies provide insights into:

  • Conformational analysis: Determining the relative energies of different conformers, such as s-trans and s-cis. []
  • Photoisomerization mechanisms: Modeling the potential energy surfaces and identifying transition states and conical intersections involved in photoisomerization pathways. [, ]
  • Interactions with other molecules: Studying complex formation with cyclodextrins. []

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